![molecular formula C7H7ClO3P+ B14293915 Chloro[(2-hydroxyphenyl)methoxy]oxophosphanium CAS No. 118349-77-2](/img/structure/B14293915.png)
Chloro[(2-hydroxyphenyl)methoxy]oxophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro[(2-hydroxyphenyl)methoxy]oxophosphanium is a chemical compound that features a phosphorus atom bonded to a chlorine atom, an oxo group, and a (2-hydroxyphenyl)methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[(2-hydroxyphenyl)methoxy]oxophosphanium typically involves the reaction of phosphorus oxychloride (POCl3) with 2-hydroxyphenylmethanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
POCl3+C6H4(OH)CH2OH→ClP(O)(OC6H4CH2O)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, temperature control, and purification techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Chloro[(2-hydroxyphenyl)methoxy]oxophosphanium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorus-containing products.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a wide range of phosphonate esters.
Applications De Recherche Scientifique
Chloro[(2-hydroxyphenyl)methoxy]oxophosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound can be used in the study of enzyme mechanisms that involve phosphorus-containing substrates.
Industry: Used in the production of flame retardants, plasticizers, and other phosphorus-based materials.
Mécanisme D'action
The mechanism of action of Chloro[(2-hydroxyphenyl)methoxy]oxophosphanium involves its ability to act as a phosphorylating agent. The compound can transfer its phosphorus-containing group to various substrates, thereby modifying their chemical properties. This mechanism is particularly important in biochemical reactions where phosphorylation plays a key role in regulating enzyme activity and signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphoryl Chloride (POCl3): Similar in structure but lacks the (2-hydroxyphenyl)methoxy group.
Phenylphosphonic Dichloride (C6H5P(O)Cl2): Contains a phenyl group instead of the (2-hydroxyphenyl)methoxy group.
Dimethylphosphinic Chloride (Me2P(O)Cl): Contains methyl groups instead of the (2-hydroxyphenyl)methoxy group.
Uniqueness
Chloro[(2-hydroxyphenyl)methoxy]oxophosphanium is unique due to the presence of the (2-hydroxyphenyl)methoxy group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where selective phosphorylation is required.
Propriétés
Numéro CAS |
118349-77-2 |
|---|---|
Formule moléculaire |
C7H7ClO3P+ |
Poids moléculaire |
205.55 g/mol |
Nom IUPAC |
chloro-[(2-hydroxyphenyl)methoxy]-oxophosphanium |
InChI |
InChI=1S/C7H6ClO3P/c8-12(10)11-5-6-3-1-2-4-7(6)9/h1-4H,5H2/p+1 |
Clé InChI |
CZJAVMUXAGULMR-UHFFFAOYSA-O |
SMILES canonique |
C1=CC=C(C(=C1)CO[P+](=O)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



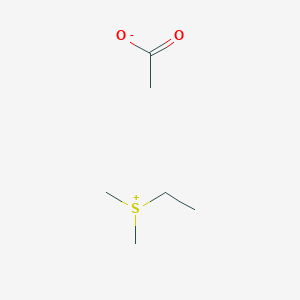
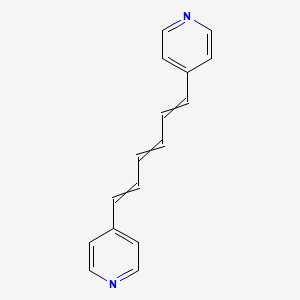
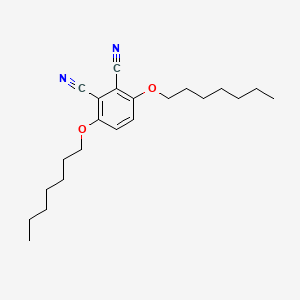
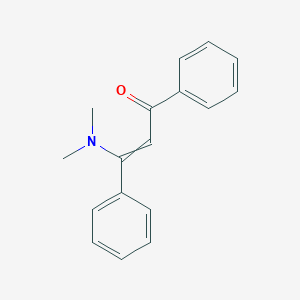
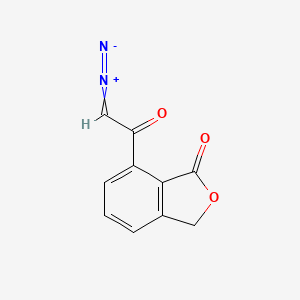
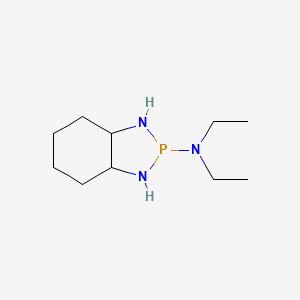



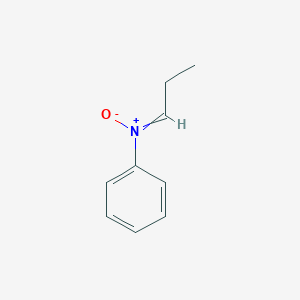
![5-Ethyl-2,3-bis[3-(trifluoromethyl)phenyl]-1,3-oxazolidine](/img/structure/B14293897.png)


